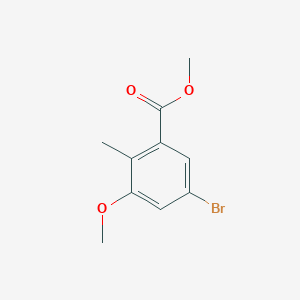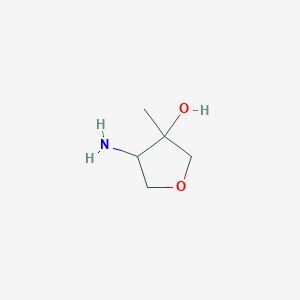
4-Amino-3-methyltetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyltetrahydrofuran-3-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of itaconic acid followed by dehydra-decyclization of 3-methyltetrahydrofuran . The reaction typically requires catalysts such as ZSM-5 zeolite, H-Y zeolite, or niobium oxide, and is conducted under specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . The process is optimized for large-scale manufacturing, ensuring consistent quality and supply for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methyltetrahydrofuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
4-Amino-3-methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, making the compound valuable in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-3-methyltetrahydrofuran-3-ol include:
- 3-Methyltetrahydrofuran-3-ol
- 4-Amino-2-methyltetrahydrofuran-3-ol
- 4-Hydroxy-3-methyltetrahydrofuran-3-ol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a hydroxyl group on the tetrahydrofuran ring. This unique combination of functional groups enhances its reactivity and versatility in chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C5H11NO2 |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
4-amino-3-methyloxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3 |
Clave InChI |
UGYCPBXZJDOSLE-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCC1N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


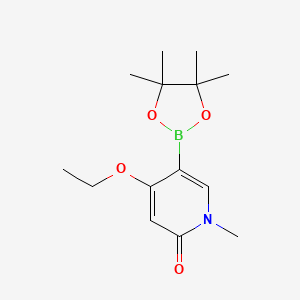
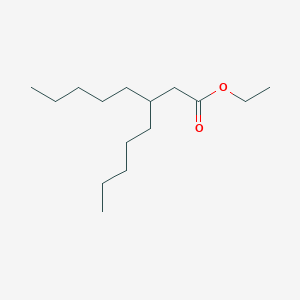
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)


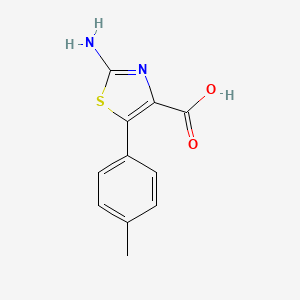
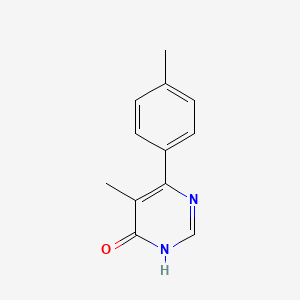
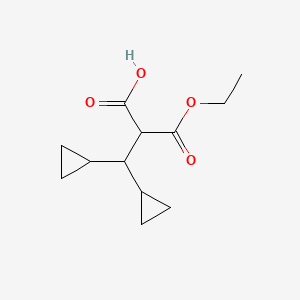
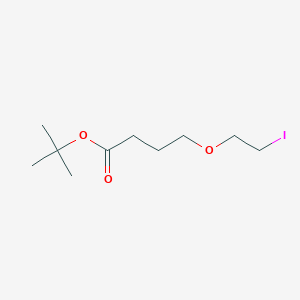
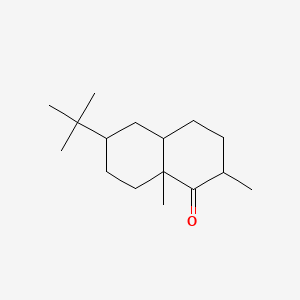
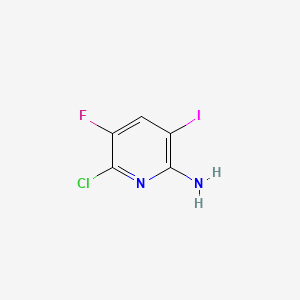
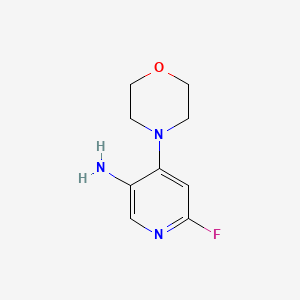
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
